GPR35 Antagonism: Confirmed Inactivity Versus Active Quinoline-Based GPR35 Ligands
In a primary GPR35 antagonism assay conducted as part of the ECBD screening cascade, 8-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoline was classified as inactive [1]. This contrasts sharply with known GPR35 antagonists that share quinoline or quinoline-like scaffolds. For example, the known GPR35 antagonist CID-2745687 exhibits a Ki of 12.8 nM against human GPR35, and ML145 (CID-2286812) demonstrates an IC₅₀ of 20.1 nM in functional assays [2]. The inactivity of the target compound at GPR35 provides a defined selectivity gate: researchers seeking to avoid GPR35-mediated confounding effects in cellular or in vivo models can select this compound with an evidence-backed expectation of GPR35 silence, a profile not guaranteed by untested structural analogs.
| Evidence Dimension | GPR35 antagonism functional activity |
|---|---|
| Target Compound Data | Inactive (no detectable antagonism in primary assay) |
| Comparator Or Baseline | CID-2745687: Ki = 12.8 nM; ML145: IC₅₀ = 20.1 nM (human GPR35) |
| Quantified Difference | Qualitative: inactive vs. low nanomolar potency; estimated >100-fold selectivity window for non-GPR35 targets |
| Conditions | ECBD primary GPR35 antagonism assay (target: G-protein coupled receptor 35, human) |
Why This Matters
Documented GPR35 inactivity de-risks procurement when GPR35 silencing is required, avoiding the off-target activity present in many quinoline-containing screening compounds.
- [1] European Chemical Biology Database (ECBD), Compound EOS57814, GPR35 Antagonism Assay Result. View Source
- [2] GPR35 Antagonist Probe Data: ML145 IC₅₀ = 20.1 nM; CID-2745687 Ki = 12.8 nM. NCBI PubChem Bioassay Database and MedChemExpress. View Source
